2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S3/c10-5(15)4-18-9-14-13-8(19-9)12-7(16)11-6-2-1-3-17-6/h1-3H,4H2,(H2,10,15)(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQHBGLUZWKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carbon disulfide.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled using reagents like phosphorus pentasulfide (P4S10) under basic conditions.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates.
Chemical Reactions Analysis
2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise as a potential anticancer agent through various mechanisms:
- Cytotoxicity : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values as low as against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that the compound can effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, modifications at specific positions on the thiadiazole ring have been linked to enhanced antibacterial activity .
- Fungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, suggesting their potential use in treating fungal infections .
Anti-inflammatory Applications
The anti-inflammatory potential of thiadiazole derivatives has been explored through in silico molecular docking studies, indicating their capability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes . This suggests that compounds like 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide could be developed into therapeutic agents for conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups at C5 | Increased antibacterial activity |
| Aromatic substitutions | Enhanced cytotoxicity against specific cancer lines |
| Ureido group | Potentially improves solubility and bioavailability |
This table summarizes how different substituents on the thiadiazole core can influence biological activity.
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various thiadiazole derivatives, one compound exhibited potent activity against multiple cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with tubulin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of thiadiazole derivatives against Pseudomonas aeruginosa. The results indicated that specific modifications led to a marked increase in antibacterial potency compared to traditional antibiotics like Gentamicin .
Mechanism of Action
The mechanism of action of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation and inflammation.
Receptor Binding: It can bind to specific receptors on microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues with Varying Ureido Substituents
Compounds sharing the 1,3,4-thiadiazole-thioacetamide scaffold but differing in ureido substituents (Table 1) highlight the impact of aromatic and heteroaromatic groups on physicochemical and biological properties.
Table 1: Comparison of Ureido-Substituted Analogues
Key Observations :
- Electron-Withdrawing vs. The thiophen-2-yl group in the target compound introduces a sulfur atom, which may enhance lipophilicity and π-π stacking compared to phenyl derivatives .
- Melting Points : Higher melting points (~260°C) in 4g–4j suggest strong intermolecular interactions (e.g., hydrogen bonding via urea and acetamide groups). The target compound’s melting point is unreported but may vary based on crystallinity influenced by the thiophene ring .
Analogues with Modified Heterocyclic Cores
Compounds with alternative heterocycles or additional functional groups demonstrate divergent bioactivities:
A. Benzothiazole-Thiadiazole Hybrids () :
- 4n : Incorporates a chlorobenzothiazole moiety and p-tolyl ureido group. Exhibits IR bands at 1680 cm⁻¹ (C=O stretch) and 3185 cm⁻¹ (N-H), similar to the target compound. The chloro group may improve metabolic stability compared to thiophene .
B. Triazinoquinazoline Derivatives ():
- 4.8–4.10 : Feature triazinoquinazoline cores instead of thiadiazole. These compounds show higher melting points (~260–270°C) due to extended aromatic systems. Their bioactivity focuses on kinase inhibition, differing from the antiproliferative effects of thiadiazole derivatives .
Bioactivity Comparison
A. Antiproliferative Activity :
Biological Activity
The compound 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure features a thiophene moiety linked to a 1,3,4-thiadiazole ring via a urea functional group. This unique configuration is believed to contribute to its biological properties. The synthesis typically involves the reaction of thiophene derivatives with thiadiazole precursors, followed by acetamide formation.
Anticancer Activity
-
Cytotoxicity Studies : Several studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- A study reported that derivatives similar to our compound exhibited significant cytotoxicity against human cancer cell lines such as A431 (skin cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 0.034 to 0.084 mmol/L .
- Compound 9e from a related series showed strong induction of apoptosis in A431 cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Mechanisms of Action : The anticancer activity is often attributed to:
Antimicrobial Activity
- Antibacterial Properties : The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with similar structures demonstrated high inhibition rates against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .
- Molecular docking studies suggest strong binding affinities to bacterial proteins, indicating potential as a novel antibacterial agent .
Table 1: Summary of Biological Activities
Q & A
Q. Optimization strategies :
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiosemicarbazide, DMF, 70°C | 65–70 | 90% |
| 2 | Thiophen-2-isocyanate, RT | 80–85 | 92% |
| 3 | Chloroacetamide, K₂CO₃, acetone | 75–80 | 95% |
Basic: How is this compound characterized structurally, and what analytical methods are critical?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms thiophene protons (δ 7.2–7.5 ppm) and ureido NH signals (δ 9.8–10.2 ppm). ¹³C NMR identifies carbonyl carbons (C=O at ~165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peak at m/z 459.48, consistent with the molecular formula C₁₆H₁₂F₃N₅O₂S₃ .
- FT-IR : Bands at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch) .
Advanced: What structure-activity relationships (SAR) govern its anticancer activity?
Answer:
- Thiadiazole core : Essential for binding to kinase domains (e.g., VEGFR-2) via π-π stacking and hydrogen bonding .
- Thiophene-ureido group : Enhances solubility and modulates selectivity against cancer cell lines (e.g., MCF-7 IC₅₀ = 0.084 mmol/L) .
- Trifluoromethylphenyl moiety : Improves metabolic stability by reducing CYP450-mediated oxidation .
Q. Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (mmol/L) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 | 0.084 ± 0.020 | Aromatase inhibition | |
| A549 | 0.034 ± 0.008 | Apoptosis induction |
Advanced: How does the compound interact with enzymatic targets like BRAF kinase?
Answer:
Molecular docking studies suggest:
- Hydrogen bonding : Ureido NH groups interact with BRAF’s Asp594 and Phe583 residues .
- Hydrophobic interactions : Thiophene and trifluoromethylphenyl groups occupy hydrophobic pockets near the ATP-binding site .
- Bioisosteric effects : The thiadiazole ring mimics pyrimidine, enabling competitive inhibition of kinase activity .
Advanced: What experimental approaches resolve contradictions in solubility and stability data?
Answer:
Contradictions arise due to:
- Solvent polarity : DMSO enhances solubility (>10 mg/mL) but may destabilize the compound. Use PBS (pH 7.4) for biologically relevant assays .
- Temperature sensitivity : Store at –20°C in amber vials to prevent thioether bond degradation .
- Analytical validation : Cross-validate HPLC (C18 column, 220 nm) with LC-MS to confirm stability .
Basic: What are its spectral benchmarks for quality control?
Answer:
- ¹H NMR (DMSO-d₆) : δ 10.1 (s, 1H, NH), 7.5–6.8 (m, 4H, thiophene/aryl), 4.3 (s, 2H, CH₂) .
- ESI-MS : Exact mass 459.48; observed [M+H]⁺ at m/z 459.5 .
Advanced: How is its pharmacokinetic profile optimized for in vivo studies?
Answer:
- Lipid solubility : LogP ≈ 2.5 (calculated) suggests moderate blood-brain barrier penetration.
- Metabolic stability : Incubate with liver microsomes; CYP3A4 inhibitors (e.g., ketoconazole) reduce clearance by 40% .
- Formulation : Use PEG-400/water (1:1) for intravenous administration to enhance bioavailability .
Advanced: What computational methods predict its binding affinity for novel targets?
Answer:
- Molecular Dynamics (MD) : Simulate interactions over 100 ns using AMBER22 to assess binding free energy (ΔG ≤ –8 kcal/mol indicates strong affinity) .
- QSAR modeling : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with IC₅₀ values .
Basic: What are the safety protocols for handling this compound?
Answer:
- Lab PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: What future research directions are prioritized for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
